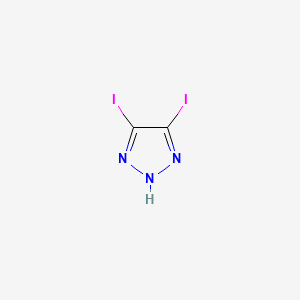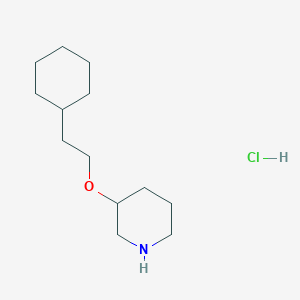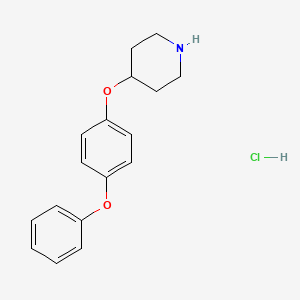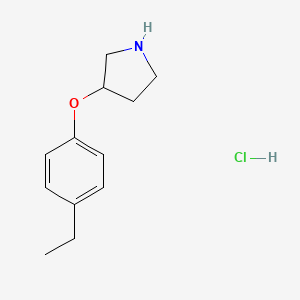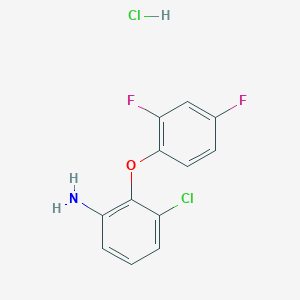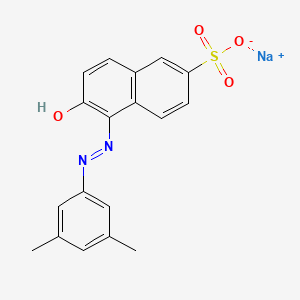
Naranja Brillante H
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Brilliant Orange H, also known as Acid Orange 17, is a synthetic azo dye widely used in various industries. It is characterized by its vibrant orange hue and is primarily utilized in textile dyeing, leather processing, and as a colorant in food and cosmetics. The compound’s chemical formula is C18H15N2NaO4S, and it is known for its high solubility in water and stability under various conditions .
Aplicaciones Científicas De Investigación
Brilliant Orange H has a wide range of applications in scientific research:
Chemistry: It is used as a pH indicator and in various analytical techniques to study reaction mechanisms and kinetics.
Biology: The dye is employed in histological staining to highlight cellular structures and in microbiology to differentiate between different types of bacteria.
Medicine: Brilliant Orange H is used in diagnostic assays and as a marker in various medical imaging techniques.
Industry: Beyond its use in textiles and leather, the dye is also used in the production of colored plastics, inks, and coatings
Métodos De Preparación
The synthesis of Brilliant Orange H involves several chemical reactions, starting with the diazotization of 2,4-dimethylaniline. This intermediate is then coupled with 6-hydroxynaphthalene-2-sulfonic acid to form the final azo dye. The reaction conditions typically include acidic environments and controlled temperatures to ensure high yield and purity .
Industrial production methods for Brilliant Orange H often involve large-scale batch processes. The raw materials, including naphthalic anhydride, ammonia water, sodium hydroxide, and various other chemicals, are reacted under specific conditions to produce the dye. The process includes steps such as ammonification, oxidation rearrangement, hydrolysis, diazotization, and brominated cyclization .
Análisis De Reacciones Químicas
Brilliant Orange H undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized using agents like hydrogen peroxide, leading to the breakdown of the azo bond and decolorization.
Reduction: Under reducing conditions, such as with sodium dithionite, the azo bond is cleaved, resulting in the formation of aromatic amines.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium dithionite for reduction, and various acids and bases for substitution reactions. The major products formed depend on the specific reaction conditions but generally include simpler aromatic compounds and amines .
Mecanismo De Acción
The mechanism of action of Brilliant Orange H primarily involves its interaction with various substrates through its azo and sulfonic acid groups. These interactions can lead to changes in the physical and chemical properties of the substrates, such as color changes in textiles or the highlighting of specific cellular structures in biological tissues. The molecular targets and pathways involved are largely dependent on the specific application and the environment in which the dye is used .
Comparación Con Compuestos Similares
Brilliant Orange H can be compared with other azo dyes such as Reactive Brilliant Orange X-GN and Remazol Brilliant Orange 3R. While all these dyes share similar structural features, including the azo bond, they differ in their specific functional groups and applications. For instance:
Reactive Brilliant Orange X-GN: Primarily used in textile dyeing with high reactivity towards cellulose fibers.
Remazol Brilliant Orange 3R: Known for its high solubility and stability, used in various industrial applications.
Brilliant Orange H stands out due to its versatility and wide range of applications across different fields, making it a unique and valuable compound in both scientific research and industrial processes.
Propiedades
Número CAS |
52749-23-2 |
|---|---|
Fórmula molecular |
C18H15N2NaO4S |
Peso molecular |
378.4 g/mol |
Nombre IUPAC |
sodium;5-[(2,3-dimethylphenyl)diazenyl]-6-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C18H16N2O4S.Na/c1-11-4-3-5-16(12(11)2)19-20-18-15-8-7-14(25(22,23)24)10-13(15)6-9-17(18)21;/h3-10,21H,1-2H3,(H,22,23,24);/q;+1/p-1 |
Clave InChI |
LZGQLYPCTLDNCI-UHFFFAOYSA-M |
SMILES |
CC1=CC(=CC(=C1)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])O)C.[Na+] |
SMILES canónico |
CC1=C(C(=CC=C1)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])O)C.[Na+] |
Key on ui other cas no. |
52749-23-2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


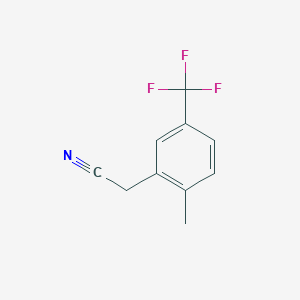
![5-Chloro-3-[(3,4-dimethoxyphenyl)methyl]-1,2,4-thiadiazole](/img/structure/B1451088.png)
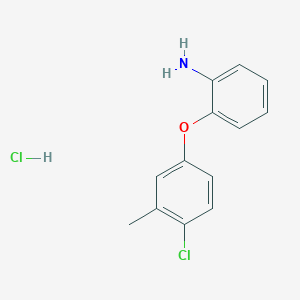

![3-[(3-Methyl-2-butenyl)oxy]piperidine hydrochloride](/img/structure/B1451092.png)
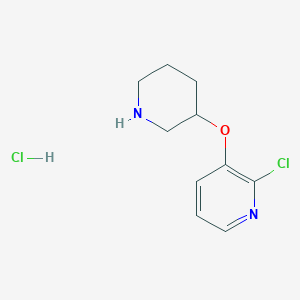
![N-{3-[(2-Bromoacetyl)amino]phenyl}-2-methylpropanamide](/img/structure/B1451095.png)
![[(3S,4R)-4-Methyl-4-phenylpyrrolidin-3-yl]-methanol hydrochloride](/img/structure/B1451096.png)
![4-[2-Chloro-5-(trifluoromethyl)phenyl]pyridine](/img/structure/B1451098.png)
